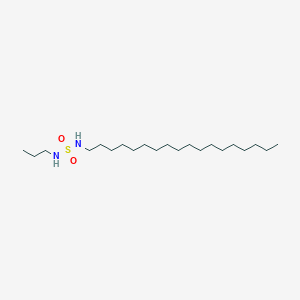

N-Octadecyl-N'-propyl-sulfamide

Übersicht

Beschreibung

N-Octadecyl-N’-propyl-sulfamide is a compound with the molecular formula C21H46N2O2S . It is an analog of oleoyl ethanolamide (OEA) and acts as a PPARα activator, modulating lipid and glucose metabolism .

Synthesis Analysis

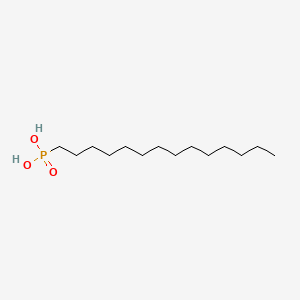

The synthesis of N-Octadecyl-N’-propyl-sulfamide has been described in the literature . The drugs were dissolved in dimethyl sulfoxide (DMSO) for in vitro molecular biology studies .Molecular Structure Analysis

The molecular structure of N-Octadecyl-N’-propyl-sulfamide has been analyzed using computational methods . The compound interacts with the ligand-binding domain of PPARα in a similar manner to GW409544, a reference PPARα agonist .Wissenschaftliche Forschungsanwendungen

PPARα Agonist

“N-Octadecyl-N’-propyl-sulfamide” (also known as CC7) is a selective PPARα agonist . PPARα (Peroxisome proliferator-activated receptor alpha) is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism . As a PPARα agonist, CC7 can activate this receptor, potentially influencing lipid metabolism and related processes .

Anorectic Activity

CC7 has been found to have anorectic activity, meaning it can suppress food intake . This property could make it useful in the study of obesity and weight management .

Anti-obesity Activity

In addition to suppressing food intake, CC7 has been shown to reduce weight gain in rats . This anti-obesity activity could be of interest in the development of treatments for obesity .

Lipid Metabolism

CC7 has been shown to induce lipopenia, a reduction in the concentration of lipids in the blood . It also decreases hepatic fat content . These effects on lipid metabolism could be useful in the study of diseases related to altered metabolism, such as diabetes and dyslipidemia .

Molecular Docking Studies

CC7 has been used in molecular docking studies, which are computational methods used to model the interaction between two molecules . In the case of CC7, these studies have helped to understand its interaction with the PPARα receptor .

Wirkmechanismus

Target of Action

N-Octadecyl-N’-propyl-sulfamide is a potent activator of Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a member of a superfamily of nuclear hormone receptors and plays important roles in the regulation of lipid and glucose metabolism .

Mode of Action

N-Octadecyl-N’-propyl-sulfamide interacts with the nuclear receptor PPARα in a similar manner as other PPARα agonists . It exhibits potent and selective PPARα subtype transactivation activity . It has a selective binding affinity for PPARα with an EC50 value of 100 nM .

Biochemical Pathways

The activation of PPARα by N-Octadecyl-N’-propyl-sulfamide leads to the regulation of lipid and glucose metabolism . This is particularly useful in diseases related to altered metabolism such as diabetes, dyslipidemia, and obesity .

Pharmacokinetics

It’s known that the compound can be administered via intraperitoneal injection .

Result of Action

In vivo studies in rats have shown that N-Octadecyl-N’-propyl-sulfamide can inhibit food intake and reduce body weight gain . It also induces satiety, thereby reducing food intake, body weight, and plasma triglyceride concentrations in free-feeding Wistar rats and obese Zucker (fa/fa) rats .

Action Environment

It’s worth noting that the effects of the compound have been observed in different rat models, suggesting its effectiveness across different biological environments .

Eigenschaften

IUPAC Name |

N-(propylsulfamoyl)octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRCUXNIZFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octadecyl-N'-propyl-sulfamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

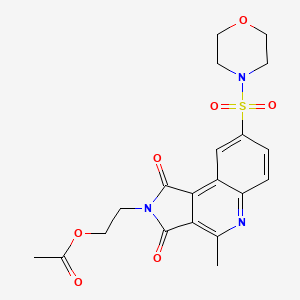

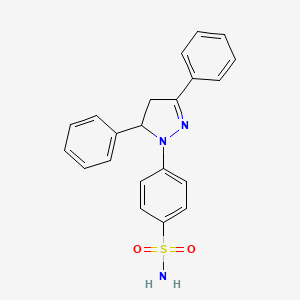

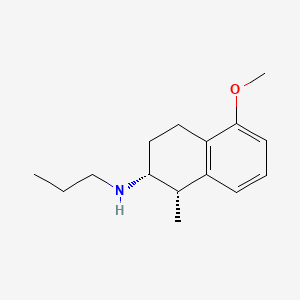

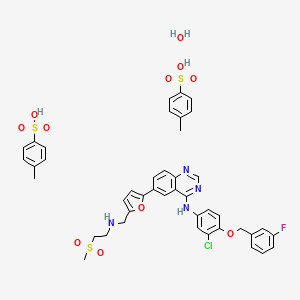

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)